1,3-Dibromo-5-fluoro-2-nitrosobenzene

Catalog No.
S11456671
CAS No.
M.F
C6H2Br2FNO
M. Wt
282.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-fluoro-2-nitrosobenzene

Product Name

1,3-Dibromo-5-fluoro-2-nitrosobenzene

IUPAC Name

1,3-dibromo-5-fluoro-2-nitrosobenzene

Molecular Formula

C6H2Br2FNO

Molecular Weight

282.89 g/mol

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H

InChI Key

DSJFHTYLNCWNAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=O)Br)F

1,3-Dibromo-5-fluoro-2-nitrosobenzene is an aromatic organic compound characterized by the presence of two bromine atoms, one fluorine atom, and a nitroso group attached to a benzene ring. Its molecular formula is C6H3Br2FNO, and it features a unique arrangement of halogen and nitroso substituents that influence its chemical properties and reactivity. This compound is part of a broader class of halogenated nitrosobenzenes, which are known for their diverse applications in organic synthesis and material science.

Typical of halogenated aromatic compounds. Key reaction types include:

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and nitroso can significantly affect the reactivity of the aromatic ring, making it susceptible to further electrophilic substitutions.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or hydroxides under appropriate conditions.
  • Reduction Reactions: The nitroso group can be reduced to form amines, which can then be utilized in further synthetic pathways.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Halogenated compounds, including 1,3-Dibromo-5-fluoro-2-nitrosobenzene, have been studied for their biological activities. The interactions of such compounds with biological systems can lead to various effects:

  • Antimicrobial Properties: Some halogenated nitrosobenzenes exhibit antimicrobial activity due to their ability to disrupt cellular processes.
  • Cytotoxicity: The electrophilic nature of the compound may lead to cellular damage through the formation of covalent bonds with biological macromolecules.
  • Potential Drug Development: Investigations into the pharmacological properties of similar compounds suggest potential applications in drug design, particularly in targeting specific enzymes or receptors.

The synthesis of 1,3-Dibromo-5-fluoro-2-nitrosobenzene typically involves several key steps:

  • Halogenation: Starting from an appropriate precursor such as 5-fluoro-2-nitrobenzene, bromination is performed using bromine or a brominating agent in the presence of a catalyst (e.g., iron(III) bromide).
  • Formation of Nitroso Group: The introduction of the nitroso group can be achieved through the reaction of an amine derivative with nitrous acid under acidic conditions.
  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity for further applications.

1,3-Dibromo-5-fluoro-2-nitrosobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Materials Science: The compound can be used in the development of specialized materials due to its unique electronic properties.
  • Research Tool: It is utilized in laboratory settings for studying reaction mechanisms involving halogenated compounds.

Studies on 1,3-Dibromo-5-fluoro-2-nitrosobenzene's interactions with biological systems reveal insights into its mechanisms of action. For instance:

  • Reactivity with Amines: Research has shown that this compound can react with various amines to form new derivatives, indicating its utility in synthesizing novel compounds with potential biological activity .
  • Enzyme Interaction: The compound's ability to interact with enzymes suggests possible roles in biochemical pathways that could lead to therapeutic applications.

Several compounds share structural similarities with 1,3-Dibromo-5-fluoro-2-nitrosobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3-Dibromo-5-fluorobenzeneTwo bromine atoms and one fluorineLacks nitroso group; primarily used in synthesis
1,3-Dibromo-2-fluoro-4-nitrobenzeneContains a nitro groupDifferent positioning of functional groups
1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzeneContains iodine and chlorineEnhanced reactivity due to multiple halogens
2-Bromo-1,3-difluoro-5-nitrobenzeneTwo fluorine atomsDifferent halogen composition affecting reactivity

Uniqueness

The uniqueness of 1,3-Dibromo-5-fluoro-2-nitrosobenzene lies in its combination of multiple halogens and a nitroso group on the benzene ring. This specific arrangement allows for distinct reactivity patterns compared to similar compounds, making it valuable for targeted synthetic applications and research into its biological effects.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

282.84667 g/mol

Monoisotopic Mass

280.84872 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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